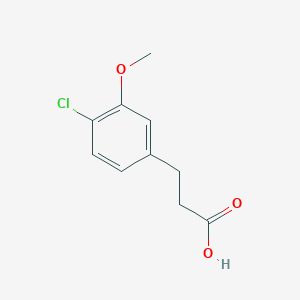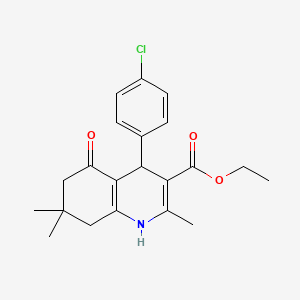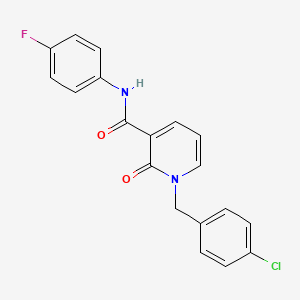
1-(4-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE” has a linear formula of C19H20ClFN2O and a molecular weight of 346.835 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE” has a linear formula of C19H20ClFN2O . Another compound, “1-(4-Chlorobenzyl)-4-[(4-fluorophenyl)carbamoyl]piperazin-1-ium”, has a molecular formula of C18H20ClFN3O .Physical And Chemical Properties Analysis
The compound “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE” has a molecular weight of 346.835 . Another compound, “1-(4-Chlorobenzyl)-4-[(4-fluorophenyl)carbamoyl]piperazin-1-ium”, has a molecular formula of C18H20ClFN3O and an average mass of 348.822 Da .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to our subject compound have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the indole nucleus, which is structurally related to our compound, can potentially bind with high affinity to multiple receptors, aiding in the development of new antiviral agents.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is well-documented. They can modulate the body’s inflammatory response, making them valuable in the treatment of chronic inflammatory diseases. The structural features of our compound suggest that it may also possess such activities, which could be explored further through pharmacological screening .
Anticancer Activity
Indole derivatives have shown promise in anticancer research, with some compounds demonstrating cytotoxicity against human tumor cell lines. The compound could be investigated for its efficacy in inhibiting cancer cell growth, given the biological relevance of its chemical structure .
Antioxidant Properties
Compounds with an indole nucleus have been associated with antioxidant activities, which are crucial in protecting cells from oxidative stress. The compound’s potential to act as an antioxidant could be significant in preventing diseases related to oxidative damage .
Antimicrobial and Antitubercular Effects
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics. Similarly, antitubercular activities have been observed, which is critical given the rise of drug-resistant strains of tuberculosis. Research into the subject compound could yield new insights into these applications .
Antidiabetic and Antimalarial Applications
Indole derivatives have been explored for their antidiabetic effects, potentially offering new avenues for diabetes treatment. Additionally, their antimalarial properties have been recognized, suggesting that our compound could contribute to the fight against malaria through further research .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction with its targets would depend on the specific chemical structure of the compound. It could potentially form bonds with amino acid residues in the target protein, leading to changes in the protein’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a particular signaling pathway, it could potentially affect that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups could influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular processes, leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-16-9-7-15(21)8-10-16/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQUQPHRCZGKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

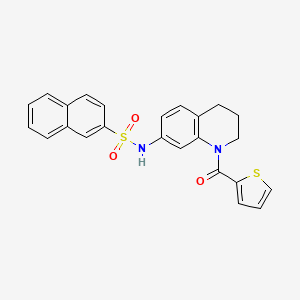
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2933833.png)
amine hydrochloride](/img/structure/B2933835.png)
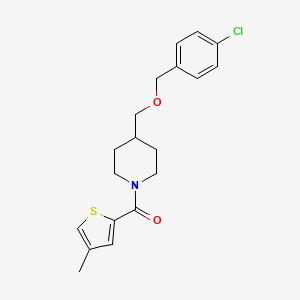
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)
![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)
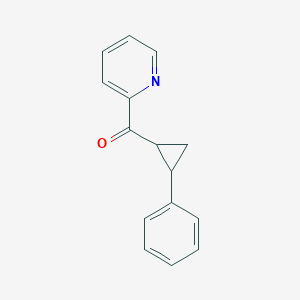
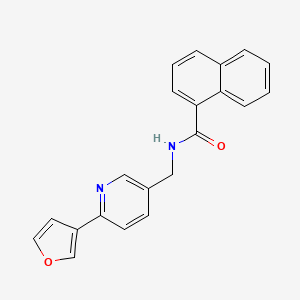

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)
